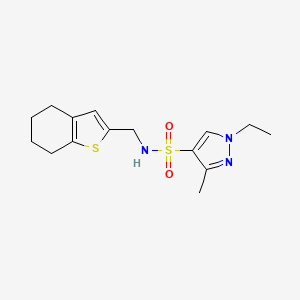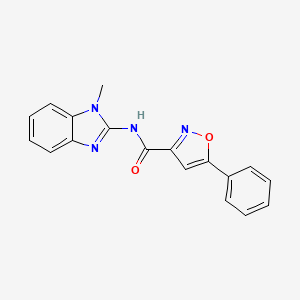![molecular formula C16H12F4N6S B10951320 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951320.png)
2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of Difluoromethyl Groups: Difluoromethylation can be performed using reagents like difluoromethyl bromide or through radical processes.
Cyclization to Form the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This involves the condensation of thiophene derivatives with appropriate amines and formic acid or other cyclizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce pyrazoline derivatives.
Scientific Research Applications
Chemistry
Biology and Medicine
Due to its unique structure, this compound is investigated for its potential as a pharmaceutical agent. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: Known for their diverse biological activities.
Pyrazole Derivatives: Widely studied for their anti-inflammatory and anticancer properties.
Triazolopyrimidines: Investigated for their potential as antiviral and anticancer agents.
Uniqueness
The combination of these three moieties in a single molecule makes 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine unique
Properties
Molecular Formula |
C16H12F4N6S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C16H12F4N6S/c17-13(18)8-4-9(14(19)20)25(23-8)5-11-22-15-12-7-2-1-3-10(7)27-16(12)21-6-26(15)24-11/h4,6,13-14H,1-3,5H2 |
InChI Key |
VGCYQAKKMNOMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)CN5C(=CC(=N5)C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10951238.png)
![1-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-3-propylthiourea](/img/structure/B10951242.png)
![2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline](/img/structure/B10951245.png)

![3,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10951249.png)
![2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951254.png)
![2-methoxyethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10951263.png)


![N-(2,4-dimethylphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B10951282.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10951286.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10951308.png)
![1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10951309.png)
